
Iridium--manganese (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridium–manganese (1/1) is a compound formed by the combination of iridium and manganese in equal proportions. This compound is known for its unique properties, particularly in the field of magnetism and catalysis. Iridium is a transition metal known for its high density and corrosion resistance, while manganese is recognized for its role in various biological and industrial processes. The combination of these two elements results in a compound with significant potential in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of iridium–manganese (1/1) typically involves the use of high-temperature solid-state reactions. One common method is to mix iridium and manganese powders in stoichiometric amounts and heat them in a controlled atmosphere. The reaction is usually carried out at temperatures ranging from 1000°C to 1500°C to ensure complete formation of the compound .
Industrial Production Methods: In industrial settings, the production of iridium–manganese (1/1) may involve more advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for precise control over the composition and structure of the compound, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Iridium–manganese (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions typically involve the use of hydrogen gas or other reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides of iridium and manganese, while reduction may yield pure iridium and manganese metals .
Aplicaciones Científicas De Investigación
Iridium–manganese (1/1) has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which iridium–manganese (1/1) exerts its effects is complex and involves multiple molecular targets and pathways. In catalysis, the compound’s high surface area and unique electronic properties enable it to facilitate various chemical reactions efficiently. In biological systems, the compound may interact with cellular components, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Iridium–manganese (1/1) can be compared with other similar compounds, such as:
Iridium–platinum (1/1): Known for its high catalytic activity and stability, particularly in fuel cell applications.
Manganese–cobalt (1/1): Used in battery technology due to its excellent electrochemical properties.
Iridium–rhodium (1/1): Recognized for its use in high-temperature applications and its resistance to corrosion.
The uniqueness of iridium–manganese (1/1) lies in its combination of magnetic and catalytic properties, making it a versatile compound for various applications .
Propiedades
Número CAS |
12142-03-9 |
|---|---|
Fórmula molecular |
IrMn |
Peso molecular |
247.16 g/mol |
Nombre IUPAC |
iridium;manganese |
InChI |
InChI=1S/Ir.Mn |
Clave InChI |
SHMWNGFNWYELHA-UHFFFAOYSA-N |
SMILES canónico |
[Mn].[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid](/img/structure/B14730616.png)
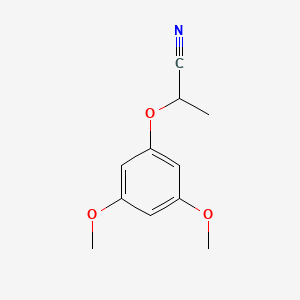
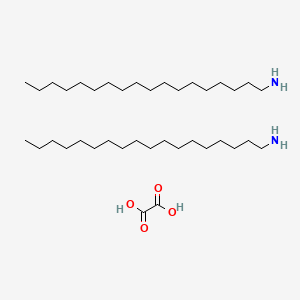
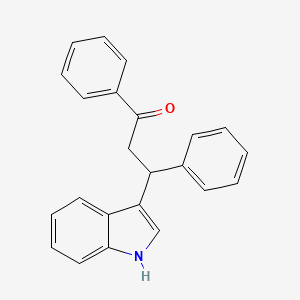
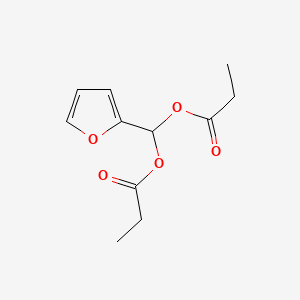

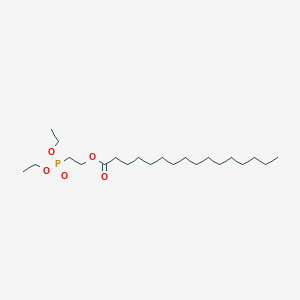



![Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate](/img/structure/B14730732.png)

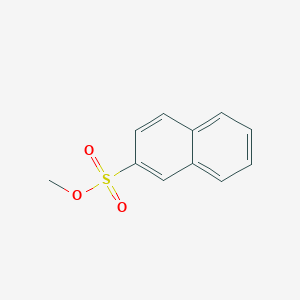
![Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium](/img/structure/B14730745.png)
